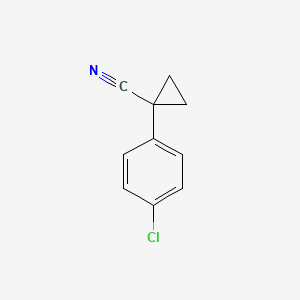

1-(4-Chlorophenyl)cyclopropanecarbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158282. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVWSEHMDAKSWQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00214645 | |

| Record name | 1-(p-Chlorophenyl)cyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64399-27-5 | |

| Record name | 1-(4-Chlorophenyl)cyclopropanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64399-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(p-Chlorophenyl)cyclopropanecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064399275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 64399-27-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(p-Chlorophenyl)cyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(p-chlorophenyl)cyclopropanecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-(4-Chlorophenyl)cyclopropanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1-(4-Chlorophenyl)cyclopropanecarbonitrile is a notable organic compound featuring a unique combination of a reactive nitrile group, a strained cyclopropane ring, and a substituted aromatic moiety. This distinct structural architecture makes it a valuable building block in medicinal chemistry and materials science. A thorough understanding of its physical properties is paramount for its effective application in synthesis, purification, and formulation. This guide provides a comprehensive overview of the known and predicted physical and spectral characteristics of this compound, alongside detailed experimental protocols for their determination.

Molecular and Chemical Identity

A foundational aspect of understanding any chemical entity is to establish its fundamental identifiers and structural properties.

| Identifier | Value |

| IUPAC Name | 1-(4-chlorophenyl)cyclopropane-1-carbonitrile |

| CAS Number | 64399-27-5 |

| Molecular Formula | C₁₀H₈ClN |

| Molecular Weight | 177.63 g/mol |

| Canonical SMILES | C1C(C1)(C#N)C2=CC=C(C=C2)Cl |

| InChI Key | N/A |

Physicochemical Properties

The macroscopic properties of a compound are a direct reflection of its molecular structure and intermolecular forces. The data presented here is a synthesis of available information from chemical suppliers and predictive models.

| Property | Value | Source |

| Physical State | Solid | [1] |

| Melting Point | 50-52 °C | Oakwood Chemical |

| Boiling Point | 133.1 °C | ChemSigma |

| ~292.84 °C (estimated) | MySkinRecipes | |

| Density | Not experimentally determined | N/A |

| Solubility | Not experimentally determined | N/A |

A Note on Discrepancies: The significant difference in reported boiling points highlights the importance of experimental verification under controlled conditions. The lower value may correspond to a measurement under reduced pressure, a common practice for high-boiling-point compounds to prevent decomposition.

Spectroscopic Characterization: An Analytical Fingerprint

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.

Predicted ¹H NMR Spectrum (in CDCl₃):

-

Aromatic Protons (δ 7.3-7.5 ppm): The protons on the chlorophenyl ring are expected to appear as two doublets, characteristic of a para-substituted benzene ring. The electron-withdrawing nature of the chlorine atom and the cyclopropyl group will influence their precise chemical shifts.

-

Cyclopropane Protons (δ 1.2-1.8 ppm): The four protons on the cyclopropane ring are diastereotopic and will likely appear as a complex multiplet in the upfield region of the spectrum. The strained nature of the three-membered ring typically results in shielded proton signals.[2][3][4]

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

Nitrile Carbon (δ ~120 ppm): The carbon of the nitrile group is expected to have a chemical shift in this region.

-

Aromatic Carbons (δ 128-140 ppm): Four distinct signals are predicted for the chlorophenyl ring: two for the protonated carbons and two for the quaternary carbons (one attached to the cyclopropane ring and one to the chlorine atom).

-

Quaternary Cyclopropane Carbon (δ ~20-30 ppm): The carbon atom of the cyclopropane ring attached to both the phenyl ring and the nitrile group will be significantly deshielded compared to the other cyclopropane carbons.

-

Methylene Cyclopropane Carbons (δ ~10-20 ppm): The two CH₂ groups of the cyclopropane ring are expected to have similar chemical shifts in the upfield region.[5]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted IR Absorption Bands:

-

C≡N Stretch (2240-2260 cm⁻¹): A sharp, medium-intensity absorption band is expected in this region, which is characteristic of a nitrile group.[6][7] Conjugation with the phenyl ring may slightly lower this frequency.[8]

-

Aromatic C-H Stretch (>3000 cm⁻¹): Weak to medium bands corresponding to the stretching vibrations of the C-H bonds on the benzene ring.

-

Cyclopropane C-H Stretch (~3000-3100 cm⁻¹): The C-H bonds of the cyclopropane ring are expected to absorb at slightly higher frequencies than typical alkane C-H stretches.[9]

-

Aromatic C=C Stretch (1450-1600 cm⁻¹): Several bands of varying intensity are expected in this region due to the stretching vibrations of the carbon-carbon bonds within the benzene ring.

-

C-Cl Stretch (1000-1100 cm⁻¹): A strong absorption band in this region is characteristic of the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and structural features.

Predicted Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 177, with a characteristic M+2 isotope peak at m/z = 179 in an approximate 3:1 ratio, indicative of the presence of one chlorine atom.

-

Loss of Cl: Fragmentation involving the loss of a chlorine radical would result in a fragment at m/z = 142.

-

Loss of CN: Loss of the nitrile group as a radical would lead to a fragment at m/z = 151.

-

Tropylium-like Ions: Rearrangement and fragmentation of the aromatic ring could lead to characteristic ions in the lower mass region.

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocols for Property Determination

The following sections provide standardized, step-by-step methodologies for the experimental determination of the physical properties of this compound.

Melting Point Determination

This protocol describes the determination of the melting point range using a capillary method, which is a reliable indicator of purity.[1][10][11][12]

Methodology:

-

Sample Preparation: Finely powder a small amount of the solid sample.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material. Invert the tube and tap it gently to pack the sample into the sealed end to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Heating and Observation: Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

For high-boiling-point solids, distillation under reduced pressure is the preferred method to prevent thermal decomposition.[13][14][15][16][17]

Methodology:

-

Apparatus Setup: Assemble a micro-distillation apparatus suitable for small sample sizes.

-

Sample Introduction: Place a small amount of the sample into the distillation flask along with a boiling chip.

-

Vacuum Application: Connect the apparatus to a vacuum pump and a manometer to monitor the pressure.

-

Heating: Gently heat the distillation flask in a heating mantle or oil bath.

-

Data Recording: Record the temperature at which the liquid boils and the corresponding pressure. This is the boiling point at that pressure.

Solubility Determination

This protocol outlines a qualitative assessment of solubility in various solvents, which is crucial for selecting appropriate solvents for reactions, recrystallization, and chromatography.[18][19][20][21]

Methodology:

-

Sample Preparation: Place approximately 10 mg of the solid sample into a series of labeled test tubes.

-

Solvent Addition: Add 1 mL of a selected solvent (e.g., water, ethanol, acetone, dichloromethane, hexane) to each test tube.

-

Mixing: Vigorously agitate each test tube for 1-2 minutes.

-

Observation: Observe whether the solid dissolves completely, partially, or not at all.

-

Classification: Classify the compound as soluble, sparingly soluble, or insoluble in each solvent.

Spectroscopic Sample Preparation

NMR Spectroscopy: [22][23][24][25]

-

Sample Weighing: Accurately weigh 5-10 mg of the sample.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Filtration (if necessary): If the solution is not clear, filter it through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.

FTIR Spectroscopy (KBr Pellet Method): [9][26][27][28][29]

-

Grinding: Thoroughly grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder in an agate mortar and pestle.

-

Pellet Pressing: Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Analysis: Place the pellet in the sample holder of the FTIR spectrometer for analysis.

GC-MS Analysis: [30][31][32][33][34]

-

Solution Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Filtration: Filter the solution through a syringe filter (0.22 or 0.45 µm) to remove any particulate matter.

-

Injection: Inject a small volume (typically 1 µL) of the filtered solution into the GC-MS instrument.

Safety and Handling

Based on available safety data sheets for this compound and similar compounds, the following precautions should be observed:

-

Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Precautionary Measures: Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. Avoid breathing dust/fumes. Wash hands thoroughly after handling.

Conclusion

This technical guide provides a detailed overview of the physical properties of this compound. While a comprehensive set of experimentally determined data is not yet available, this document synthesizes existing information and provides robust predictions for its spectral characteristics. The inclusion of detailed experimental protocols empowers researchers to independently verify these properties and further contribute to the collective understanding of this important chemical compound. As with any chemical, adherence to strict safety protocols is essential during its handling and analysis.

References

- Hornak, J. P. (n.d.). NMR Sample Preparation. Rochester Institute of Technology.

- University of Ottawa. (n.d.). NMR Sample Preparation.

- Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide.

- University of Calgary. (n.d.). Melting point determination. Retrieved from [relevant University of Calgary URL]

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- (n.d.). DETERMINATION OF BOILING POINTS.

- Stothers NMR Facility. (n.d.). NMR Sample Preparation 1. Western University.

- AK Scientific, Inc. (n.d.). This compound Safety Data Sheet.

- Thermo Fisher Scientific. (n.d.). GC-MS Sample Preparation. Retrieved from [relevant Thermo Fisher Scientific URL]

- University of California, Berkeley. (n.d.). Sample preparation for FT-IR.

- University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering. Retrieved from [relevant University of Minnesota URL]

- Clarion University. (n.d.). Determination of Melting Point. Science in Motion.

- BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.

- University of California, Santa Barbara. (n.d.). Sample Preparation Guidelines for GC-MS.

- (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- JoVE. (2024, December 5). Video: IR Frequency Region: Alkyne and Nitrile Stretching.

- SCION Instruments. (n.d.). Sample preparation GC-MS.

- Stothers NMR Facility. (n.d.). NMR Sample Preparation. Western University.

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder.

- (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds.

- Organomation. (n.d.). GC-MS Sample Preparation.

- Scribd. (n.d.). 05 Notes On Nitriles IR Spectra.

- (n.d.). Determination of Boiling Point (B.P).

- Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR?.

- BenchChem. (2025, December). Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 1-(4-Chlorophenyl)-2-methylpropan-1-one.

- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm. Retrieved from [relevant Doc Brown's Chemistry URL]

- Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507. [Link]

- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.

- National Institutes of Health. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations.

- (n.d.). Experiment 1 - Melting Points.

- Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum of analysis. Retrieved from [relevant Doc Brown's Chemistry URL]

- ResearchGate. (n.d.). Synthesis and mass spectrometric fragmentation pattern of 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines.

- JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.

- Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis.

- AWS. (n.d.). H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study.

- Abraham, R. J., Leonard, P., & Tormena, C. F. (2012). (1) H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for (3) J(HH) couplings involving the epoxy proton. Magnetic resonance in chemistry : MRC, 50(4), 305–313. [Link]

- (2023, August 31). Solubility of Organic Compounds.

- Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles.

- ACS Publications. (2016, April 19). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B.

- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- PubMed. (2013, February 15). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study.

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. (1) H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for (3) J(HH) couplings involving the epoxy proton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. rockymountainlabs.com [rockymountainlabs.com]

- 10. pennwest.edu [pennwest.edu]

- 11. byjus.com [byjus.com]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 14. cdn.juniata.edu [cdn.juniata.edu]

- 15. byjus.com [byjus.com]

- 16. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 17. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 18. chem.ws [chem.ws]

- 19. scribd.com [scribd.com]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. depts.washington.edu [depts.washington.edu]

- 23. sites.bu.edu [sites.bu.edu]

- 24. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 25. publish.uwo.ca [publish.uwo.ca]

- 26. drawellanalytical.com [drawellanalytical.com]

- 27. eng.uc.edu [eng.uc.edu]

- 28. orgchemboulder.com [orgchemboulder.com]

- 29. jascoinc.com [jascoinc.com]

- 30. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]

- 31. uoguelph.ca [uoguelph.ca]

- 32. Sample preparation GC-MS [scioninstruments.com]

- 33. organomation.com [organomation.com]

- 34. organomation.com [organomation.com]

1-(4-Chlorophenyl)cyclopropanecarbonitrile CAS 64399-27-5

An In-Depth Technical Guide to 1-(4-Chlorophenyl)cyclopropanecarbonitrile (CAS 64399-27-5)

Abstract

This technical guide provides a comprehensive overview of this compound, CAS 64399-27-5, a key chemical intermediate in modern organic synthesis and drug discovery. The document details its molecular structure, physicochemical properties, and provides an in-depth, field-proven protocol for its synthesis via phase-transfer catalyzed cyclopropanation. Furthermore, this guide explores the compound's synthetic utility, potential applications in medicinal chemistry, and outlines critical safety, handling, and analytical methodologies. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their work.

Introduction and Strategic Importance

Overview of the Molecule

This compound is a crystalline solid at room temperature, characterized by a cyclopropane ring geminally substituted with a 4-chlorophenyl group and a nitrile moiety. This unique arrangement of functional groups imparts significant synthetic potential. The strained three-membered ring and the electron-withdrawing nitrile group create a molecule with distinct reactivity, making it a valuable precursor for more complex molecular architectures.

Significance in Medicinal Chemistry and Organic Synthesis

The inclusion of a cyclopropane ring is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and introduce conformational rigidity.[1] Similarly, the nitrile group is a critical pharmacophore found in numerous FDA-approved drugs, where it can act as a hydrogen bond acceptor or be transformed into other key functional groups.[2][3] The combination of these features in this compound makes it an attractive starting material for generating libraries of novel compounds for biological screening and as an intermediate in the synthesis of high-value targets such as agrochemicals and pharmaceuticals.[4][5]

Synthesis and Mechanistic Insights

Synthesis Strategy: Phase-Transfer Catalyzed Cyclopropanation

The synthesis of this compound is efficiently achieved through the cyclopropanation of 4-chlorophenylacetonitrile with a 1,2-dihaloethane. The method of choice is Phase-Transfer Catalysis (PTC), a powerful technique for reacting substances in immiscible phases.[6] PTC offers numerous advantages, including the use of inexpensive bases like sodium hydroxide, mild reaction conditions, enhanced reactivity, and simplified workup procedures, making it highly scalable and cost-effective.[6][7]

The causality behind this choice lies in the ability of the phase-transfer catalyst, typically a quaternary ammonium salt, to transport the carbanion generated from 4-chlorophenylacetonitrile in the aqueous phase into the organic phase where the alkylating agent (1,2-dibromoethane) resides. This circumvents solubility issues and accelerates the reaction.

Recommended Synthetic Protocol

Materials:

-

4-Chlorophenylacetonitrile

-

1,2-Dibromoethane

-

Sodium Hydroxide (50% w/v aqueous solution)

-

Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

-

Toluene or another suitable organic solvent

-

Deionized Water

-

Anhydrous Magnesium Sulfate

-

Standard laboratory glassware, including a round-bottom flask, condenser, and mechanical stirrer

Step-by-Step Methodology:

-

Reaction Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer, condenser, and dropping funnel, add 4-chlorophenylacetonitrile (1.0 eq) and toluene (5 mL per gram of nitrile).

-

Catalyst Addition: Add the phase-transfer catalyst, tetrabutylammonium bromide (0.05 eq), to the mixture.

-

Base Addition: Begin vigorous stirring and slowly add 50% aqueous sodium hydroxide solution (4.0 eq) via the dropping funnel over 30 minutes. An exotherm may be observed; maintain the temperature below 60°C using a water bath if necessary.

-

Alkylation: Following the base addition, add 1,2-dibromoethane (1.5 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Heat the mixture to 60-70°C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Workup and Isolation: Cool the mixture to room temperature. Add water to dissolve the salts and transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice with toluene. Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual base and catalyst.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford this compound as a solid.

Mechanistic Workflow

The PTC mechanism involves the deprotonation of the benzylic proton of 4-chlorophenylacetonitrile by hydroxide in the aqueous phase. The resulting carbanion forms an ion pair with the quaternary ammonium cation (Q+), which is lipophilic and transports the anion into the organic phase for the subsequent nucleophilic substitution and ring closure.

Caption: Synthetic utility of the core molecule.

Precursor for Biologically Active Molecules

The structural motif of a phenylcyclopropane is present in various biologically active compounds. For instance, derivatives of this core structure have been investigated for their potential as cannabinoid receptor inverse agonists and COX-2 inhibitors. [8][9]While not directly reporting on this exact molecule, the literature demonstrates the value of the 4-chlorophenyl group in combination with other scaffolds for achieving potent biological activity. The compound serves as an excellent starting point for structure-activity relationship (SAR) studies in drug discovery campaigns. [10][11]

Analytical Methodologies

Purity Assessment by HPLC

A robust and reliable method for assessing the purity of this compound and monitoring reaction progress is reversed-phase high-performance liquid chromatography (RP-HPLC). [12][13] Exemplary HPLC Method:

-

Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: Isocratic or gradient elution with Acetonitrile (ACN) and Water. A typical starting point is 60:40 ACN:Water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector: UV-Vis or Diode Array Detector (DAD) at 230 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the sample in acetonitrile.

This method should provide a sharp, symmetrical peak for the main compound, allowing for accurate purity determination.

Safety, Handling, and Disposal

Hazard Identification

This compound must be handled with care, as it presents several potential hazards. [14]* GHS Classification: Eye Irritation (Category 2A), Harmful to aquatic life with long-lasting effects. [14]Some suppliers also list potential for skin irritation and harmful if swallowed. [15]* Hazard Statements (H-Statements): H319 (Causes serious eye irritation), H412 (Harmful to aquatic life with long lasting effects). [14]* Signal Word: Warning.

Safe Handling and Emergency Protocols

-

Engineering Controls: Always handle this chemical in a well-ventilated fume hood to avoid inhalation of dust or fumes. [14]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [16]* First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention. [14] * Skin: Remove contaminated clothing and wash the affected area with soap and water.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [14]

-

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition. [14]* Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow the material to enter drains or waterways. [14]

Conclusion

This compound is a high-value synthetic intermediate with significant potential in both academic and industrial research. Its efficient synthesis via phase-transfer catalysis, coupled with the versatile reactivity of its nitrile and chlorophenyl functionalities, makes it an ideal scaffold for the development of novel compounds. Adherence to rigorous safety and handling protocols is essential when working with this compound. This guide provides the foundational knowledge for scientists to confidently and effectively utilize this building block in their synthetic endeavors.

References

A curated list of sources used to compile this guide. All links are active as of the generation date.

- Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions.National Institutes of Health (NIH).

- Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles.Royal Society of Chemistry.

- This compound Safety Data Sheet.AK Scientific, Inc..

- Stereoselective Cyclopropanation Reactions.ACS Publications (Chemical Reviews).

- [2+1]-Type Cyclopropanation Reactions.ResearchGate.

- 1-(4-Chlorophenyl)cyclopropane carbonitrile Product Page.Oakwood Chemical.

- Safety Data Sheet for a related compound.Fisher Scientific.

- The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone.Patsnap Eureka.

- Separation of 1-(4-Chlorophenyl)cyclopentanecarbonitrile on Newcrom R1 HPLC column.SIELC Technologies.

- 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride.Benchchem.

- HPLC Method Development for 1-(4-Chlorophenyl)-2-methylpropan-1-one.Benchchem.

- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.Royal Society of Chemistry.

- 1-(4-Ethoxyphenyl)cyclopropanecarbonitrile.Benchchem.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.PubMed.

- NMR Spectroscopy – 1H NMR Chemical Shifts.University of Wisconsin/ACS Division of Organic Chemistry.

- Identification of (4-chlorophenyl)(5-hydroxynaphtho[1,2-b]furan-3-yl)methanone as novel COX-2 inhibitor with analgesic profile.PubMed.

- Chemical Compounds for Drug Discovery.Amsbio.

- Discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)... as a novel cannabinoid-1 receptor (CB1R) inverse agonist.PubMed.

- Recent applications of click chemistry in drug discovery.PubMed.

- Solving an Unknown Organic Structure using NMR, IR, and MS.ChemComplete via YouTube.

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.National Institutes of Health (NIH).

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone - Eureka | Patsnap [eureka.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Identification of (4-chlorophenyl)(5-hydroxynaphtho[1,2-b]furan-3-yl)methanone as novel COX-2 inhibitor with analgesic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) as a novel cannabinoid-1 receptor (CB1R) inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. amsbio.com [amsbio.com]

- 11. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1-(4-Chlorophenyl)cyclopentanecarbonitrile | SIELC Technologies [sielc.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. aksci.com [aksci.com]

- 15. 1-(4-Chlorophenyl)cyclopropane carbonitrile [oakwoodchemical.com]

- 16. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-(4-Chlorophenyl)cyclopropanecarbonitrile

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a comprehensive analysis of the ¹H NMR spectrum of 1-(4-Chlorophenyl)cyclopropanecarbonitrile, a molecule presenting a unique combination of structural features: a strained three-membered ring, an aromatic system, and electron-withdrawing substituents. Understanding its ¹H NMR spectrum is crucial for confirming its identity, assessing its purity, and elucidating its conformational properties. This document is intended for researchers, scientists, and professionals in drug development who rely on rigorous structural characterization. We will delve into the theoretical prediction of the spectrum, provide a robust experimental protocol for its acquisition, and detail the subsequent data processing workflow.

Section 1: Theoretical Analysis and Spectral Prediction

A priori analysis of the molecular structure allows for a detailed prediction of the ¹H NMR spectrum. The key to this prediction lies in identifying the distinct proton environments and understanding the electronic and spatial effects that govern their chemical shifts and coupling patterns.

1.1 Molecular Structure and Proton Environments

This compound possesses two main structural motifs, each with unique proton environments:

-

The p-Chlorophenyl Group: An aromatic ring with two sets of chemically equivalent protons due to the plane of symmetry bisecting the C1-C4 axis.

-

The Cyclopropane Ring: A highly strained aliphatic ring. The C1 carbon is a quaternary center, while C2 and C3 each bear two protons. Due to the substitution pattern at C1, the four cyclopropyl protons are all chemically non-equivalent. The two protons on C2 are diastereotopic, as are the two protons on C3.

1.2 The Aromatic Region (p-Chlorophenyl Group)

The aromatic region of the spectrum is dictated by the protons on the 4-chlorophenyl ring. We label the protons ortho to the cyclopropyl group as H-A and the protons ortho to the chloro group as H-B.

-

Chemical Shift: The protons (H-A and H-B) will appear in the typical aromatic region, generally between 7.0 and 7.5 ppm. The chlorine atom is an electron-withdrawing group, which will deshield the ortho protons (H-B) more than the meta protons (H-A). Therefore, H-B is expected to resonate at a slightly higher chemical shift (downfield) than H-A. A typical ¹H NMR spectrum of chlorobenzene shows a complex multiplet between 7.14 and 7.43 ppm.[1][2]

-

Splitting Pattern: This arrangement constitutes an AA'BB' spin system, which often appears as two distinct doublets, especially at higher field strengths. Each signal will integrate to 2H. The coupling between adjacent protons (H-A and H-B) is an ortho-coupling, with a typical coupling constant (³J) of 7-9 Hz.

1.3 The Aliphatic Region (Cyclopropyl Protons)

The cyclopropane ring presents a more complex spectral region. The four protons on carbons C2 and C3 are all chemically and magnetically non-equivalent.

-

Chemical Shift: Protons on a cyclopropane ring are famously shielded due to the ring's unique electronic structure, typically appearing far upfield (e.g., unsubstituted cyclopropane resonates at 0.22 ppm).[3][4] However, in this molecule, they are subject to strong deshielding and anisotropic effects from the adjacent phenyl and nitrile groups.[5][6][7]

-

The nitrile group (CN) is strongly electron-withdrawing and exhibits significant magnetic anisotropy, which deshields protons located in its vicinity.[8]

-

The phenyl group induces a ring current effect. Protons situated above or below the plane of the aromatic ring will be shielded (shifted upfield), while those in the plane of the ring will be deshielded (shifted downfield).[7][9]

-

Consequently, the cyclopropyl protons are expected to appear significantly downfield from unsubstituted cyclopropane, likely in the range of 1.5 to 2.5 ppm.

-

-

Splitting Pattern: The non-equivalence of the four protons will give rise to a complex system of multiplets. Each proton will be split by its geminal partner on the same carbon and by the two vicinal protons (one cis, one trans) on the adjacent carbon. This will result in four distinct signals, each appearing as a doublet of doublets of doublets (ddd) or a more complex multiplet. The coupling constants are characteristic of the cyclopropane ring geometry:

1.4 Predicted ¹H NMR Data Summary

The following table summarizes the anticipated spectral data for this compound.

| Proton Label | Region | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constants (J, Hz) |

| H-A | Aromatic | ~7.30 - 7.40 | 2H | Doublet (d) | ³JAB ≈ 8 Hz |

| H-B | Aromatic | ~7.40 - 7.50 | 2H | Doublet (d) | ³JBA ≈ 8 Hz |

| Hcyclopropyl | Aliphatic | ~1.5 - 2.5 | 4H | 4 x Complex Multiplets | Jcis > Jtrans, Jgem |

Section 2: Experimental Protocol for Spectrum Acquisition

Acquiring a high-quality ¹H NMR spectrum requires meticulous sample preparation and correctly set instrument parameters. The protocol described here is a self-validating system designed to ensure reproducibility and accuracy.

2.1 Workflow Overview

The process of acquiring an NMR spectrum follows a logical and sequential workflow, from preparing the sample to the final acquisition of the Free Induction Decay (FID) signal.

Caption: Workflow for NMR Sample Preparation and Data Acquisition.

2.2 Materials and Reagents

-

This compound (5-10 mg)

-

Deuterated Chloroform (CDCl₃) with 0.03% TMS (Tetramethylsilane)

-

5 mm NMR Tube

-

Pasteur Pipette

-

Kimwipes

Causality: CDCl₃ is chosen as the solvent because it is relatively inert, dissolves a wide range of organic compounds, and its residual proton signal (at ~7.26 ppm) does not typically interfere with the signals of interest. TMS is the universally accepted internal standard, with its signal defined as 0.0 ppm.[1]

2.3 Step-by-Step Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of the compound. For quantitative measurements, the mass must be known precisely.[12]

-

Dissolution: Add approximately 0.7 mL of CDCl₃ to the vial containing the sample. Gently swirl to ensure complete dissolution. The optimal concentration for proton detection is typically 10-50 mM.[13]

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. The sample height should be sufficient to cover the detection coils of the NMR probe (typically 4-5 cm).[12]

-

Cleaning and Capping: Securely cap the NMR tube. Meticulously wipe the outside of the tube with a Kimwipe to remove any dust or chemical residues.[13]

2.4 NMR Instrument Parameters

The following parameters are recommended for a standard 1D ¹H NMR experiment on a 400 MHz spectrometer.[14]

| Parameter | Value | Purpose (Expertise & Experience) |

| Pulse Program | zg30 | A standard 30° pulse experiment; provides good signal without saturating the sample, allowing for shorter relaxation delays. |

| Number of Scans (NS) | 16 | Sufficient for good signal-to-noise on a sample of this concentration. Should be a multiple of 4 for phase cycling.[13] |

| Relaxation Delay (D1) | 2.0 s | A delay to allow protons to relax back to equilibrium between pulses. 2 seconds is adequate for qualitative analysis. For quantitative results, D1 should be at least 5 times the longest T1 relaxation time (e.g., 8-10 s).[13] |

| Acquisition Time (AQ) | ~2.0 s | The duration for which the FID is recorded. A longer time yields better resolution. |

| Spectral Width (SW) | ~16 ppm | Ensures all expected proton signals (from ~0 to 16 ppm) are captured. |

Section 3: Data Processing and Interpretation

The raw data collected by the spectrometer is the Free Induction Decay (FID), a time-domain signal. This must be converted into a frequency-domain spectrum through a series of mathematical operations.[15][16]

3.1 From FID to Spectrum: A Processing Workflow

The transformation from a raw FID to an interpretable spectrum involves several key steps, each crucial for obtaining accurate chemical shifts, integrations, and line shapes.[17][18]

Caption: Standard workflow for processing raw NMR FID data.

3.2 Step-by-Step Data Processing

-

Apodization (Windowing): The FID is multiplied by a mathematical function (e.g., an exponential decay) to improve the signal-to-noise ratio at the expense of a slight broadening of the peaks. This is a critical step for enhancing weak signals.

-

Fourier Transformation (FT): The core of the processing, this mathematical operation converts the time-domain FID into the frequency-domain spectrum, revealing peaks at different chemical shifts.[15][16]

-

Phase Correction: The FT process can introduce phase distortions, causing peaks to appear as asymmetric mixtures of absorption and dispersion signals. Manual or automatic phase correction is applied to ensure all peaks are in the pure, positive absorption mode.[19]

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity, which is essential for accurate integration.

-

Calibration: The spectrum is calibrated by setting the TMS peak to exactly 0.0 ppm.

-

Integration and Peak Picking: The area under each peak is integrated to determine the relative ratio of protons in each environment.[20] The exact frequency of each peak maximum is then determined (peak picking).[13]

3.3 Correlating the Spectrum with the Structure

The final processed spectrum should exhibit features consistent with the theoretical predictions:

-

Two doublets in the 7.3-7.5 ppm region, each integrating to 2H, representing the aromatic protons.

-

Four complex multiplets in the 1.5-2.5 ppm region, collectively integrating to 4H, representing the four non-equivalent cyclopropyl protons.

-

The integral ratios should be consistent (2:2:1:1:1:1).

Any deviation from this pattern could indicate the presence of impurities, residual solvent, or an incorrect structural assignment, demonstrating the power of ¹H NMR as a self-validating analytical tool.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information, reflecting the molecule's unique electronic and steric properties. The aromatic region displays a characteristic AA'BB' pattern, while the aliphatic region reveals a complex series of multiplets arising from the diastereotopic cyclopropyl protons. By combining theoretical prediction with a rigorous experimental and data processing protocol, researchers can confidently use ¹H NMR to verify the structure and purity of this compound, ensuring the integrity of their scientific investigations.

References

- Anonymous. (n.d.). NMR Data Processing. Vertex AI Search. Retrieved January 7, 2026.

- Anonymous. (n.d.). Standard Operating Procedure H-NMR. Vertex AI Search. Retrieved January 7, 2026.

- Anonymous. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Vertex AI Search. Retrieved January 7, 2026.

- Fraser, J. (n.d.). From FID to 2D: Processing HSQC Data Using NMRPipe. Fraser Lab. Retrieved January 7, 2026.

- Brown, D. (n.d.). C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr. Doc Brown's Advanced Organic Chemistry Revision Notes. Retrieved January 7, 2026.

- Anonymous. (n.d.). PSU NMR Facility Acquiring 1H NMR spectrum (Quick instructions for Topspin). CDN. Retrieved January 7, 2026.

- Anonymous. (n.d.). SOP data acquisition. R-NMR. Retrieved January 7, 2026.

- Anonymous. (n.d.). Processing - iNMR. iNMR. Retrieved January 7, 2026.

- Anonymous. (n.d.). Supplementary Information. The Royal Society of Chemistry. Retrieved January 7, 2026.

- Hutton, H. M., & Schaefer, T. (1963). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Science Publishing. Retrieved January 7, 2026.

- Morris, G. A. (n.d.). NMR Data Processing.

- Hutton, H. M., & Schaefer, T. (1963). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES.

- Anonymous. (2025, August 6). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial NICS - The frozen conformational equilibria of 9-arylfluorenes.

- Anonymous. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY.

- Anonymous. (2023, August 9). 5.4: Fourier Transformation (FT)- from an FID to a Spectrum. Chemistry LibreTexts. Retrieved January 7, 2026.

- NotDijkstra. (2014, September 13). para-dichlorobenzene - number of proton NMR signals. Chemistry Stack Exchange. Retrieved January 7, 2026.

- Potts, B. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra. In NMR Spectroscopy: A Practical Approach. Retrieved January 7, 2026.

- Anonymous. (n.d.). Chlorobenzene(108-90-7) 1H NMR spectrum. ChemicalBook. Retrieved January 7, 2026.

- Anonymous. (n.d.). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. AWS. Retrieved January 7, 2026.

- Anonymous. (n.d.). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endotetrahydrodicyclopentadiene derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 7, 2026.

- Anonymous. (n.d.). 1H–1H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved January 7, 2026.

- Anonymous. (n.d.). Effect of Magnetic Anisotropy on the 1H NMR Paramagnetic Shifts and Relaxation Rates of Small Dysprosium(III) Complexes | Request PDF.

- Anonymous. (n.d.). 1H | chlorobenzene-d5 | NMR Chemical Shifts. NMRS.io. Retrieved January 7, 2026.

- Padmashali, B., et al. (2018, October 30). (PDF) Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives.

- Abraham, R. J., & Reid, M. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. Modgraph. Retrieved January 7, 2026.

- Anonymous. (n.d.). Chlorobenzene - Optional[1H NMR] - Chemical Shifts. SpectraBase. Retrieved January 7, 2026.

- Anonymous. (2023, May 6). Anisotropic Effects in Alkenes, Alkynes & Aromatic Compounds (Benzene) in 1H-NMR| Org. Spectroscopy. YouTube. Retrieved January 7, 2026.

- Al-Warhi, T., et al. (n.d.). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. MDPI. Retrieved January 7, 2026.

- Anonymous. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Brown, D. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr. Doc Brown's Advanced Organic Chemistry Revision Notes. Retrieved January 7, 2026.

Sources

- 1. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Chlorobenzene(108-90-7) 1H NMR spectrum [chemicalbook.com]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endotetrahydrodicyclopentadiene derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. m.youtube.com [m.youtube.com]

- 8. modgraph.co.uk [modgraph.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. books.rsc.org [books.rsc.org]

- 13. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 14. r-nmr.eu [r-nmr.eu]

- 15. Processing [inmr.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 18. researchgate.net [researchgate.net]

- 19. cdn.fraserlab.com [cdn.fraserlab.com]

- 20. commons.ggc.edu [commons.ggc.edu]

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 1-(4-Chlorophenyl)cyclopropanecarbonitrile

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-(4-Chlorophenyl)cyclopropanecarbonitrile. Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of ¹³C NMR spectroscopy as applied to this specific molecule. It offers predicted chemical shifts based on established principles and analogous compound data, a detailed experimental protocol for spectral acquisition, and a logical framework for spectral interpretation, underscoring the pivotal role of NMR in unambiguous structural elucidation.

Introduction: The Significance of ¹³C NMR in Structural Analysis

In the realm of organic chemistry and drug discovery, the precise determination of a molecule's three-dimensional structure is paramount. ¹³C NMR spectroscopy stands as a powerful, non-destructive analytical technique that provides invaluable insights into the carbon framework of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment. This sensitivity allows for the differentiation of carbon atoms in various functional groups and substitution patterns.

This compound presents an interesting case for ¹³C NMR analysis due to the presence of several distinct structural motifs: a strained cyclopropane ring, apara-substituted aromatic ring, and a nitrile group. The interplay of ring strain, substituent effects, and anisotropy in this molecule makes the prediction and interpretation of its ¹³C NMR spectrum a scientifically rigorous exercise. This guide will systematically dissect these factors to provide a clear understanding of the expected spectral features.

Predicted ¹³C NMR Chemical Shifts for this compound

The numbering scheme used for the assignment of the carbon atoms is presented in the following molecular diagram:

Caption: Molecular structure and atom numbering for this compound.

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These predictions are based on the known spectrum of 1-phenylcyclopropanecarbonitrile and the application of substituent chemical shift (SCS) effects for a para-chloro group.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C1 (Quaternary cyclopropyl) | ~25-30 | The quaternary carbon of the cyclopropane ring directly attached to the phenyl ring and the nitrile group. Its chemical shift is influenced by the ring strain and the attached substituents. |

| C2/C3 (Methylene cyclopropyl) | ~15-20 | These equivalent methylene carbons of the cyclopropane ring are expected to be shielded due to the ring's electronic properties.[6][7][8] |

| C4 (ipso-Aromatic) | ~138-142 | The ipso-carbon of the phenyl ring, directly attached to the cyclopropyl group. The chloro-substituent will have a minor effect on this carbon. |

| C5/C9 (ortho-Aromatic) | ~128-132 | These carbons are ortho to the cyclopropyl group. The para-chloro substituent will have a small shielding or deshielding effect. |

| C6/C8 (meta-Aromatic) | ~128-132 | These carbons are meta to the cyclopropyl group and will be influenced by the electron-withdrawing nature of the chlorine atom. |

| C7 (para-Aromatic) | ~133-137 | The carbon atom directly bonded to the chlorine atom. The halogen effect typically causes a deshielding of this carbon.[3] |

| C10 (Nitrile) | ~120-125 | The carbon of the nitrile group generally appears in this region. |

Experimental Protocol for ¹³C NMR Spectroscopy

The following detailed protocol outlines a standardized procedure for acquiring a high-quality ¹³C NMR spectrum of this compound.

1. Sample Preparation:

-

Accurately weigh 20-50 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties and well-defined solvent peak.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Ensure the final sample height in the NMR tube is approximately 4-5 cm.

2. NMR Spectrometer Setup and Calibration:

-

The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

The spectrometer should be properly tuned and the magnetic field shimmed to the sample to ensure high resolution and symmetrical peak shapes.

-

The chemical shift axis should be referenced to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.

3. Acquisition Parameters for a Standard Proton-Decoupled ¹³C Spectrum:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: A spectral width of approximately 240-250 ppm is sufficient to cover the expected chemical shift range for most organic molecules.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of quaternary carbons.

-

Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration.

4. Data Processing:

-

The acquired Free Induction Decay (FID) should be processed with an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.

-

Perform a Fourier transform, followed by phase correction and baseline correction to obtain the final spectrum.

Logical Workflow for Spectral Analysis

The systematic analysis of the acquired ¹³C NMR spectrum is crucial for accurate structural confirmation. The following workflow, illustrated by the accompanying diagram, provides a logical approach to this process.

Caption: A logical workflow for the acquisition and analysis of a ¹³C NMR spectrum.

Advanced NMR Techniques for Unambiguous Assignment

For a complete and unambiguous assignment of all carbon signals, especially for the closely spaced aromatic resonances, advanced NMR experiments are highly recommended.

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum will only show signals for CH carbons, while a DEPT-135 spectrum will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are absent in both DEPT spectra.

-

2D NMR Spectroscopy:

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded, allowing for the definitive assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons by their correlations to nearby protons.

-

Conclusion

The ¹³C NMR spectrum of this compound provides a wealth of information about its intricate molecular structure. Through a combination of predictive analysis based on established principles of substituent effects and ring strain, and the application of a rigorous experimental protocol, a complete and unambiguous assignment of all carbon resonances can be achieved. The methodologies and theoretical considerations outlined in this technical guide serve as a robust framework for researchers engaged in the synthesis, characterization, and analysis of novel organic compounds, reinforcing the indispensable role of ¹³C NMR spectroscopy in modern chemical sciences.

References

- Royal Society of Chemistry. (n.d.). Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index.

- National Center for Biotechnology Information. (n.d.). 1-Phenylcyclopropanecarbonitrile. PubChem.

- Tierney, D. L., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). SciSpace.

- Defense Technical Information Center. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES.

- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr.

- Viesser, R. V., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000159).

- ResearchGate. (2018). Comparison of the substituent effects on the 13C NMR with the 1H NMR chemical shifts of CH N in substituted benzylideneanilines.

- Baranac-Stojanović, M., & Stojanović, M. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of Chemistry.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Krivdin, L. B. (2019). Computational protocols for calculating 13C NMR chemical shifts. Progress in Nuclear Magnetic Resonance Spectroscopy.

- National Center for Biotechnology Information. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives.

- ResearchGate. (n.d.). Fig. S21 13 C NMR of 1-benzyl-4-chlorophenyl-1 H -1,2,3-triazole.

- Royal Society of Chemistry. (n.d.). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- ResearchGate. (2016). A Study of 13C Chemical Shifts for a Series of 2-(4-methoxyphenyl)-substituted-3-phenyl-1,3-thiazolidin-4-ones.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.

- University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table.

Sources

- 1. 1-(4-CHLOROPHENYL)-1-CYCLOPROPANE-CARBONITRILE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1-Phenylcyclopropanecarbonitrile | C10H9N | CID 70288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(4-Chlorophenyl)cyclopropanecarbonitrile

Foreword: Charting the Fragmentation Roadmap for a Novel Analyte

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of analytical science. Mass spectrometry stands as an unparalleled tool in this endeavor, offering profound insights into molecular architecture through the controlled fragmentation of ionized molecules. This guide provides a detailed examination of the mass spectrometric behavior of 1-(4-Chlorophenyl)cyclopropanecarbonitrile, a compound featuring a unique combination of a halogenated aromatic ring, a strained cyclopropane moiety, and a polar nitrile group.

As no complete, published mass spectra for this specific molecule are readily available, this document serves as both a predictive guide and a methodological framework. By applying first principles of gas-phase ion chemistry and drawing upon established fragmentation patterns of its constituent functional groups, we will construct a logical and scientifically rigorous model of its fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. This approach, rooted in chemical causality, is designed to empower researchers to interpret spectra of this and structurally related compounds with confidence and precision.

Part 1: Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a high-energy, "hard" ionization technique that induces extensive fragmentation, providing a detailed fingerprint of a molecule's structure. The fragmentation of this compound (Molecular Weight: 177.63 g/mol for C₁₀H₈³⁵ClN) is governed by the interplay between the stable aromatic system, the high-energy cyclopropane ring, and the nitrile functional group.

The Molecular Ion and Isotopic Signature

Upon ionization, a high-energy electron is ejected from the molecule, forming a radical cation, M⁺•. Due to the presence of a chlorine atom, the molecular ion will appear as a characteristic doublet:

-

[M]⁺• at m/z 177: Corresponding to the molecule containing the ³⁵Cl isotope.

-

[M+2]⁺• at m/z 179: Corresponding to the ³⁷Cl isotope.

The natural abundance ratio of ³⁵Cl to ³⁷Cl is approximately 3:1. Therefore, the intensity of the [M+2]⁺• peak will be about one-third of the [M]⁺• peak, a critical diagnostic feature for any chlorine-containing fragment.[1]

Predicted Fragmentation Pathways under EI

The high energy imparted during EI promotes cleavages that lead to the formation of the most stable ions and neutral losses. The primary fragmentation pathways are predicted to involve the strained cyclopropane ring and the bond connecting it to the aromatic ring.

The bond between the quaternary cyclopropyl carbon and the chlorophenyl ring is a prime site for cleavage. This benzylic-type scission is energetically favorable as it can lead to resonance-stabilized ions.

-

Loss of the Cyclopropylnitrile Radical: The most direct fragmentation following this cleavage is the loss of a cyclopropylnitrile radical (•C₃H₄CN), leading to the formation of the 4-chlorophenyl cation.

-

Ion: [C₆H₄Cl]⁺

-

m/z: 111/113

-

Significance: This is a highly probable and likely abundant fragment, as the positive charge is stabilized on the aromatic ring.

-

-

Formation of a Chlorotropylium-type Ion: A more complex fragmentation, common in alkylbenzenes, involves rearrangement. Cleavage of the cyclopropane ring can lead to the formation of a highly stable chlorotropylium-like ion.[2][3] This pathway involves the loss of a neutral fragment. For instance, loss of HCN and an ethyl radical could lead to ions, but a more direct and predictable fragmentation involves the entire side chain. A key fragmentation pathway for compounds with a benzylic carbon is cleavage to form the tropylium ion. In analogous structures like p-chlorotoluene, the loss of a chlorine radical followed by rearrangement can lead to the formation of a tropylium ion at m/z 91.[4][5] However, a more direct pathway for our molecule is the cleavage at the benzylic position.

The strained three-membered ring is susceptible to opening and subsequent fragmentation. This process often involves the elimination of small, stable neutral molecules like ethene (C₂H₄) or hydrogen cyanide (HCN).[6][7]

-

Loss of HCN: Cleavage of the C-CN bond can lead to the loss of a neutral hydrogen cyanide molecule.

-

Reaction: [C₁₀H₈ClN]⁺• → [C₉H₈Cl]⁺ + HCN

-

m/z: 151/153 (M-27)

-

Causality: The resulting ion is a chlorophenylcyclopropyl cation. This is a plausible fragmentation, driven by the formation of the stable HCN neutral.

-

-

Ring Opening and Loss of Ethene: The cyclopropane ring can open to form a radical cation that resembles an alkene. Subsequent cleavage can lead to the loss of ethene (28 Da).[8]

-

Reaction: [C₁₀H₈ClN]⁺• → [C₈H₄ClN]⁺• + C₂H₄

-

m/z: 149/151 (M-28)

-

Significance: This pathway is characteristic of cyclopropane rings and would produce a distinct ion in the spectrum.

-

The chlorophenyl group itself can fragment, primarily through the loss of the chlorine atom or HCl.

-

Loss of Chlorine Radical: The molecular ion can lose a chlorine radical (•Cl).

-

Reaction: [C₁₀H₈ClN]⁺• → [C₁₀H₈N]⁺ + •Cl

-

m/z: 142 (M-35)

-

Significance: This ion, 1-phenylcyclopropanecarbonitrile cation, would appear as a single peak without the Cl isotope pattern and would be highly indicative of this fragmentation.[9]

-

-

Loss of Phenyl Group: Cleavage of the bond between the cyclopropane ring and the phenyl ring can result in an ion representing the cyclopropanecarbonitrile portion attached to a quaternary carbon.

-

Ion: [C₄H₄N]⁺

-

m/z: 66

-

Significance: This represents the intact cyclopropylnitrile substituent cation.

-

Summary of Predicted EI Fragments

The following table summarizes the most probable and diagnostically significant ions in the EI mass spectrum of this compound.

| m/z (³⁵Cl/³⁷Cl) | Proposed Ion Structure/Fragment | Fragmentation Pathway | Predicted Relative Intensity |

| 177/179 | [C₁₀H₈ClN]⁺• | Molecular Ion | Moderate |

| 151/153 | [C₉H₈Cl]⁺ | Loss of HCN | Low to Moderate |

| 149/151 | [C₈H₄ClN]⁺• | Ring opening, loss of C₂H₄ | Low to Moderate |

| 142 | [C₁₀H₈N]⁺ | Loss of •Cl | Moderate |

| 111/113 | [C₆H₄Cl]⁺ | Loss of •C₄H₄N | High (Potentially Base Peak) |

| 77 | [C₆H₅]⁺ | Loss of Cl from [C₆H₅Cl]⁺ | Moderate |

| 66 | [C₄H₄N]⁺ | Loss of chlorophenyl radical | Low |

EI Fragmentation Workflow Diagram

Caption: Predicted EI fragmentation pathways for this compound.

Part 2: Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

ESI is a "soft" ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation. Structural information is then obtained through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

Ionization and Protonation Site

In positive-ion ESI, the molecule will be protonated. The most likely site of protonation is the nitrogen atom of the nitrile group, which has a lone pair of electrons and a high gas-phase proton affinity.[10][11] The resulting ion is an even-electron species, [C₁₀H₉ClN]⁺, with an expected m/z of 178/180.

Predicted Fragmentation Pathways under CID

The fragmentation of the [M+H]⁺ ion is driven by the elimination of stable, neutral molecules. The pathways will differ significantly from EI due to the lower energy and the nature of the even-electron precursor ion.[12]

Protonation of the nitrile can weaken the bond to the quaternary carbon. A plausible fragmentation is the loss of the entire chlorophenylcyclopropyl moiety or parts thereof. However, a more common pathway for protonated species is the loss of a neutral molecule.

A key fragmentation pathway could involve a rearrangement followed by the loss of chlorobenzene.

-

Loss of Chlorobenzene: A rearrangement could facilitate the elimination of a neutral chlorobenzene molecule.

-

Reaction: [C₁₀H₉ClN]⁺ → [C₄H₅N]⁺ + C₆H₅Cl

-

m/z: 68

-

Significance: This would result in a protonated cyclopropanecarbonitrile fragment. This is a significant neutral loss (112 Da).

-

The protonated nitrile may induce a rearrangement involving the cyclopropane ring.

-

Ring Opening and Loss of Allene: The protonated cyclopropyl group can rearrange to an allyl cation structure, which could then fragment. A potential neutral loss is allene (C₃H₄), following ring opening and hydrogen rearrangement.

-

Reaction: [C₁₀H₉ClN]⁺ → [C₇H₅ClN]⁺ + C₃H₄

-

m/z: 138/140 (M+H - 40)

-

Causality: This fragmentation preserves the aromatic and nitrile groups while eliminating a stable, neutral C₃ fragment derived from the cyclopropane ring.

-

Similar to EI, the loss of a neutral HCl molecule is a possibility, although it may be less favorable for this protonated species compared to other pathways.

-

Loss of HCl: Elimination of hydrogen chloride from the protonated molecule.

-

Reaction: [C₁₀H₉ClN]⁺ → [C₁₀H₈N]⁺ + HCl

-

m/z: 142 (M+H - 36)

-

Significance: This fragment ion would be identical in mass to the [M-Cl]⁺ ion from the EI spectrum, but its origin is mechanistically different.

-

Summary of Predicted ESI-MS/MS Fragments

| Precursor m/z (³⁵Cl/³⁷Cl) | Product m/z (³⁵Cl/³⁷Cl) | Neutral Loss | Proposed Fragmentation Pathway |

| 178/180 | 142 | HCl (36 Da) | Elimination of Hydrogen Chloride |

| 178/180 | 138/140 | C₃H₄ (40 Da) | Ring opening and loss of allene |

| 178/180 | 68 | C₆H₅Cl (112 Da) | Rearrangement and loss of chlorobenzene |

ESI-MS/MS Fragmentation Workflow Diagram

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Part 3: Experimental Protocols

To validate the predicted fragmentation pathways, the following experimental protocols are recommended. These methods are designed to be self-validating by providing robust and reproducible data.

Protocol for GC-EI-MS Analysis

This protocol is suitable for the analysis of volatile and thermally stable compounds.

-

Sample Preparation:

-

Prepare a 100 µg/mL stock solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate.

-

Perform a serial dilution to a final concentration of 1-10 µg/mL for injection.

-

-

Gas Chromatography (GC) Method:

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Inlet: Split/splitless injector, operated in split mode (e.g., 20:1 split ratio) at 250 °C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial Temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

-

Mass Spectrometry (MS) Method:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-300.

-

Acquisition Mode: Full Scan.

-

Protocol for LC-ESI-MS/MS Analysis

This protocol is ideal for polar compounds and provides targeted fragmentation data.

-

Sample Preparation:

-

Prepare a 100 µg/mL stock solution in methanol or acetonitrile.

-

Dilute to a final concentration of 1 µg/mL in the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

-

Liquid Chromatography (LC) Method:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Method:

-

Ion Source: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 kV.